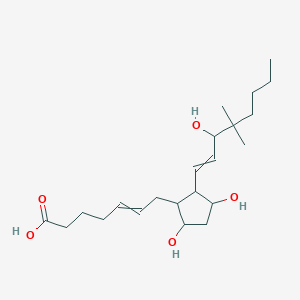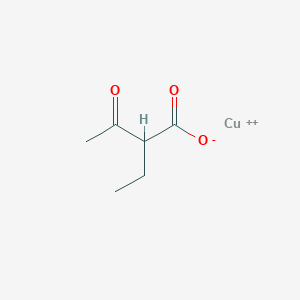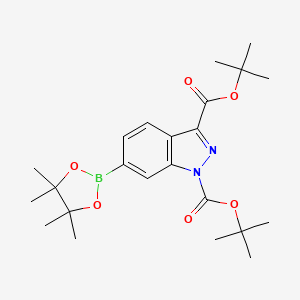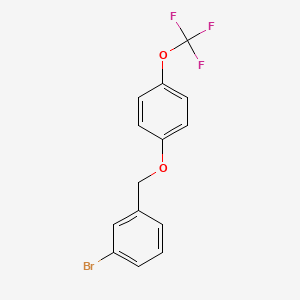
1-Bromo-3-((4-(trifluoromethoxy)phenoxy)methyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-((4-(trifluoromethoxy)phenoxy)methyl)benzene is a chemical compound characterized by a bromine atom, a trifluoromethoxy group, and a benzene ring structure. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-((4-(trifluoromethoxy)phenoxy)methyl)benzene can be synthesized through several synthetic routes, including:
Halogenation: Bromination of 3-((4-(trifluoromethoxy)phenoxy)methyl)benzene using bromine in the presence of a catalyst.
Nucleophilic Substitution: Reacting 1-bromo-3-(trifluoromethoxy)benzene with a phenol derivative under nucleophilic substitution conditions.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving controlled conditions to ensure purity and yield. The use of continuous flow reactors and automated systems can enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-((4-(trifluoromethoxy)phenoxy)methyl)benzene undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or ketones.
Reduction: Reduction of the bromine atom to form the corresponding hydrocarbon.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Utilizing nucleophiles like sodium hydroxide or amines.
Major Products Formed:
Oxidation: 1-Bromo-3-((4-(trifluoromethoxy)phenoxy)methyl)benzoic acid.
Reduction: 1-((4-(trifluoromethoxy)phenoxy)methyl)benzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-Bromo-3-((4-(trifluoromethoxy)phenoxy)methyl)benzene is utilized in several scientific research fields:
Chemistry: As a building block in organic synthesis and material science.
Biology: In the study of biological systems and interactions with biomolecules.
Medicine: Potential use in drug discovery and development.
Industry: Application in the production of advanced materials and chemicals.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: Interaction with enzymes, receptors, or other biomolecules.
Pathways Involved: Involvement in biochemical pathways related to its chemical properties and reactivity.
Comparison with Similar Compounds
1-Bromo-3-((4-(trifluoromethoxy)phenoxy)methyl)benzene is compared with similar compounds to highlight its uniqueness:
1-Bromo-3-(trifluoromethoxy)benzene: Similar structure but lacks the phenoxy group.
1-Bromo-4-(trifluoromethoxy)benzene: Different position of the trifluoromethoxy group.
1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene: Presence of an additional fluorine atom.
These compounds share similarities in their bromine and trifluoromethoxy groups but differ in their positions and additional functional groups, leading to variations in their chemical behavior and applications.
Properties
Molecular Formula |
C14H10BrF3O2 |
|---|---|
Molecular Weight |
347.13 g/mol |
IUPAC Name |
1-bromo-3-[[4-(trifluoromethoxy)phenoxy]methyl]benzene |
InChI |
InChI=1S/C14H10BrF3O2/c15-11-3-1-2-10(8-11)9-19-12-4-6-13(7-5-12)20-14(16,17)18/h1-8H,9H2 |
InChI Key |
QUXDPFODTWQSEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)COC2=CC=C(C=C2)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl N-[1-(2-hydroxyethyl)-2-methyl-cyclopropyl]carbamate](/img/structure/B15360286.png)
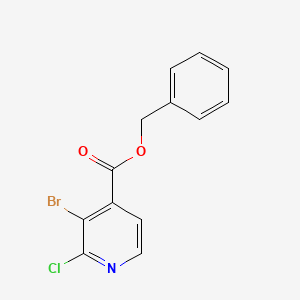
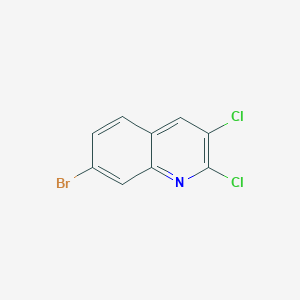


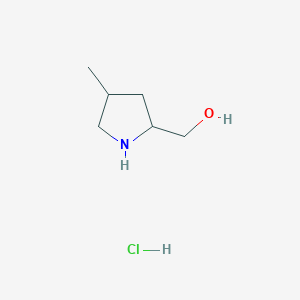
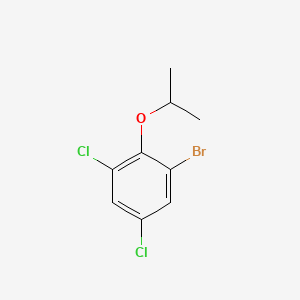
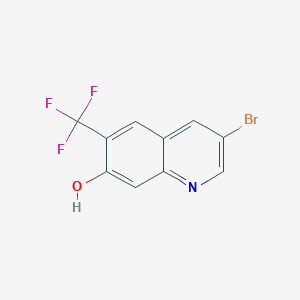
![1-[1-Methyl-4-(propan-2-yl)piperidin-4-yl]methanamine](/img/structure/B15360347.png)
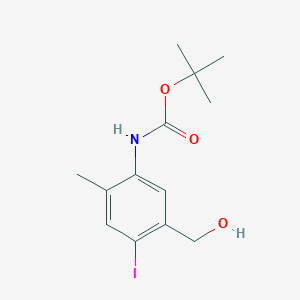
![tert-butyl N-[(3R,5R)-5-(hydroxymethyl)pyrrolidin-3-yl]-N-methyl-carbamate;hydrochloride](/img/structure/B15360352.png)
